5-Butoxypyridin-2-amine

Catalog No.
S13770863
CAS No.
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Butoxypyridin-2-amine

Product Name

5-Butoxypyridin-2-amine

IUPAC Name

5-butoxypyridin-2-amine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11)

InChI Key

MZFPEJRTZXTIEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(C=C1)N

5-Butoxypyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with an amino group and a butoxy group. Its molecular formula is C9H12N2OC_9H_{12}N_2O and it has a molecular weight of approximately 168.20 g/mol. The structure consists of a pyridine ring (a six-membered aromatic heterocycle containing nitrogen) with an amino group (-NH2) at the 2-position and a butoxy group (-O-C4H9) at the 5-position, which influences its chemical behavior and potential applications.

Typical of amines and heterocycles:

  • Protonation: As an amine, it can be protonated to form ammonium salts when treated with acids.
  • Alkylation: The amino group can react with alkyl halides in an SN2 reaction to form N-alkylated derivatives.
  • Acylation: It can react with acid chlorides or anhydrides to form amides, which involves the nucleophilic attack of the amino group on the carbonyl carbon.
  • Formation of Imine: Reaction with aldehydes or ketones can yield imines through condensation, where water is eliminated.

These reactions are fundamental in organic synthesis and medicinal chemistry, allowing for the modification of the compound's structure to enhance its properties or develop new derivatives .

  • Antimicrobial Activity: Many pyridine-based compounds have shown effectiveness against bacterial and fungal infections.
  • CNS Activity: Some derivatives have been investigated for their potential as central nervous system agents, influencing neurotransmitter systems.

Further research would be necessary to establish specific biological activities associated with 5-Butoxypyridin-2-amine.

Synthesis of 5-Butoxypyridin-2-amine can typically be achieved through several methods:

  • Substitution Reactions: Starting from 2-amino-pyridine, a butoxy group can be introduced via nucleophilic substitution using butyl halides in the presence of a base.
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    # Example reaction2-Aminopyridine + Butyl Bromide → 5-Butoxypyridin-2-amine
  • Direct Amination: The butoxy group may also be introduced through direct amination techniques, where a butanol derivative reacts under specific conditions to yield the target compound.
  • Multi-step Synthesis: Involves forming intermediates that subsequently undergo transformations to yield 5-Butoxypyridin-2-amine.

These methods highlight the versatility in synthesizing this compound while allowing for variations that could lead to different derivatives .

5-Butoxypyridin-2-aminePyridine ring, amino & butoxy groupsPharmaceuticals, agrochemicals2-AminopyridinePyridine ring, amino groupOrganic synthesis5-Methoxypyridin-2-aminePyridine ring, amino & methoxy groupsMedicinal chemistry3-PyridylmethylaminePyridine ring & amino side chainDiverse biological activities

This table illustrates that while these compounds share core structural elements, their unique substituents lead to varied chemical behavior and potential applications .

Interaction studies involving 5-Butoxypyridin-2-amine could focus on its binding affinity to biological targets such as enzymes or receptors. Investigating its interactions may provide insights into its pharmacokinetic properties and potential side effects.

  • Receptor Binding Studies: Assessing how well this compound binds to specific receptors could elucidate its therapeutic potential.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit certain enzymes may reveal its usefulness in treating diseases where these enzymes play critical roles.

Several compounds share structural similarities with 5-Butoxypyridin-2-amine, including:

  • 2-Aminopyridine: Lacks the butoxy group but retains an amino substitution on the pyridine ring, often used as a building block in organic synthesis.
  • 5-Methoxypyridin-2-amine: Contains a methoxy group instead of a butoxy group; exhibits different solubility and reactivity profiles.
  • 3-Pyridylmethylamine: Features a pyridine ring and an amino side chain; useful in medicinal chemistry due to its diverse biological activities.

Comparison Table

CompoundStructure FeaturesPotential

Traditional synthetic approaches to 5-butoxypyridin-2-amine rely on well-established methodologies that have been developed over decades for pyridine functionalization [1]. These classical pathways typically involve sequential alkoxylation and amination reactions or direct functionalization of pyridine derivatives through nucleophilic substitution mechanisms [2].

Chichibabin Amination Approach

The Chichibabin reaction represents one of the most fundamental approaches for introducing amino groups into pyridine systems [2]. This method involves the direct amination of pyridine derivatives with sodium amide under harsh conditions [3]. The reaction proceeds through an addition-elimination mechanism where nucleophilic amide anion attacks the electron-deficient carbon atom, followed by hydride elimination [2]. For 5-butoxypyridin-2-amine synthesis, the starting material would be 5-butoxypyridine, which undergoes amination at the 2-position with yields typically ranging from 60-85% [2] [3].

The mechanism involves formation of a sigma-adduct intermediate, stabilized by sodium coordination, followed by rearomatization with hydrogen gas evolution [2]. The reaction requires temperatures around 100°C in liquid ammonia or aprotic solvents such as xylene [3]. The regioselectivity favors the 2-position due to the electron-withdrawing nature of the pyridine nitrogen, making this carbon more susceptible to nucleophilic attack [2].

Alkoxylation via Pyridine N-Oxide Intermediates

The alkoxylation pathway through pyridine N-oxide intermediates offers an alternative route for introducing butoxy substituents [4]. This method involves initial oxidation of pyridine to pyridine N-oxide, followed by nucleophilic attack of butanol derivatives in the presence of strong bases [4]. The reaction proceeds with excellent regioselectivity for the 2-position, achieving yields of 70-95% under optimized conditions [4].

Grignard reagents can be employed for alkylation of pyridine N-oxides, followed by reduction with sodium borohydride to afford the desired alkylated pyridine [4]. This approach provides superior control over regioselectivity compared to direct alkylation methods, as the N-oxide directing group favors substitution at the 2-position [4].

Direct Alkylation with Alkyl Halides

Direct alkylation of pyridine derivatives with butyl halides represents a straightforward but challenging approach due to poor regioselectivity and harsh reaction conditions [5] [6]. The reaction typically requires temperatures between 150-300°C and can be performed neat or in high-boiling solvents [5]. Yields are generally moderate, ranging from 45-80%, with significant formation of multiple regioisomers [6].

The mechanism involves nucleophilic aromatic substitution, where the pyridine ring acts as a nucleophile toward the alkyl halide electrophile [5]. However, this approach suffers from competing elimination reactions and poor positional selectivity, often requiring extensive purification to isolate the desired 5-substituted product [6].

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide another classical route for pyridine functionalization [7]. These reactions typically involve displacement of leaving groups such as halides or sulfonates by oxygen or nitrogen nucleophiles [7]. The reaction conditions vary depending on the nucleophile strength and leaving group ability, with elevated temperatures generally required to overcome the aromatic stabilization energy [7].

For 5-butoxypyridin-2-amine synthesis, sequential substitution reactions can be employed, starting from dihalopyridine precursors [7]. The selectivity depends on the electronic effects of substituents already present on the ring and the relative nucleophilicity of the attacking species [7].

MethodReaction ConditionsYield (%)SelectivityReference
Chichibabin AminationSodium amide, 100°C, liquid ammonia or xylene60-85Carbon-2 selective [2] [3]
Alkoxylation via N-OxidePyridine N-oxide, Grignard reagent, then sodium borohydride reduction70-95Carbon-2 selective [4]
Direct Alkylation with Alkyl HalidesAlkyl halide, 150-300°C, neat or solvent45-80Multiple positions [5] [6]
Nucleophilic SubstitutionNucleophile, elevated temperature50-75Position dependent [7]

Transition Metal-Catalyzed Synthesis Strategies

Transition metal catalysis has revolutionized pyridine synthesis by enabling more selective and efficient transformations under milder conditions [8] [9]. These methodologies offer superior control over regioselectivity and functional group tolerance compared to traditional thermal processes [10] [11].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling represents the most versatile approach for constructing carbon-carbon and carbon-nitrogen bonds in pyridine systems [10] [11]. The Buchwald-Hartwig amination provides an efficient route for introducing amino groups through coupling of aryl halides with amines [10] [12]. For 5-butoxypyridin-2-amine synthesis, 2-halo-5-butoxypyridine precursors can be coupled with ammonia or protected amines using palladium catalysts [11] [12].

The reaction typically employs palladium acetate with phosphine ligands such as triphenylphosphine, operating at temperatures between 80-150°C [10] [11]. Catalyst loadings of 2-5 mole percent are generally sufficient to achieve yields of 70-95% [12]. The mechanism involves oxidative addition of the aryl halide to palladium zero, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the carbon-nitrogen bond [10].

Suzuki-Miyaura coupling provides complementary access through carbon-carbon bond formation [13] [14]. This methodology allows construction of butoxy substituents through coupling of boronic acids or esters with halopyridines [14]. The reaction shows excellent functional group tolerance and can be performed under mild conditions with yields typically exceeding 80% [13] [14].

Copper-Catalyzed Amination Strategies

Copper-catalyzed amination reactions offer cost-effective alternatives to palladium systems for carbon-nitrogen bond formation [15]. Copper iodide with phenanthroline ligands can effectively catalyze the coupling of pyridine halides with aqueous ammonia under mild conditions [15]. The reaction operates at temperatures between 100-140°C with catalyst loadings of 5-10 mole percent, achieving yields of 65-90% [15].

This methodology demonstrates excellent tolerance for both electron-withdrawing and electron-donating substituents on the pyridine ring [15]. The mechanism involves formation of a copper-amide intermediate through deprotonation of ammonia, followed by coordination to the aryl halide and reductive elimination [15].

Rhodium-Catalyzed Hydrogenation and Reduction

Rhodium catalysts provide unique opportunities for selective reduction and hydrogenation of pyridine derivatives [16]. Rhodium oxide serves as an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions [16]. The reaction can be performed at temperatures as low as 40°C with hydrogen pressures of 5-50 bar, achieving complete conversion in many cases [16].

For 5-butoxypyridin-2-amine synthesis, rhodium oxide can facilitate selective reduction of pyridine N-oxides or other oxidized intermediates [16]. The catalyst loading can be as low as 0.5 mole percent while maintaining high activity and selectivity [16]. Trifluoroethanol has been identified as an optimal solvent for these transformations [16].

Nickel and Other Metal Systems

Nickel catalysts in combination with Lewis acids enable selective carbon-4 alkylation of pyridines [17] [18]. This methodology provides access to substitution patterns that are difficult to achieve through other approaches [17]. The reaction typically requires temperatures of 80-120°C with catalyst loadings of 5-10 mole percent [18].

Iron catalysts have also been employed for pyridine synthesis through cyclization of ketoxime acetates with aldehydes [9]. This approach offers environmental advantages due to the abundance and low toxicity of iron compared to precious metals [9].

Catalyst SystemReaction TypeTemperature (°C)Catalyst Loading (mol%)Yield (%)Reference
Palladium acetate/triphenylphosphineBuchwald-Hartwig Amination80-1502-570-95 [10] [11] [12]
Copper iodide/phenanthrolineCopper-Catalyzed Amination100-1405-1065-90 [15]
Rhodium oxideHydrogenation/Reduction40-650.5-285-100 [16]
Palladium/XantphosCarbonylative Coupling100-1201-360-85 [19]
Nickel/Lewis AcidCarbon-4 Alkylation80-1205-1070-90 [17] [18]

Optimization of Reaction Conditions and Yield Enhancement

Optimization of reaction conditions plays a crucial role in maximizing yields and selectivity for 5-butoxypyridin-2-amine synthesis [20] [21]. Systematic investigation of reaction parameters enables identification of optimal conditions that balance efficiency with practical considerations [22].

Temperature Effects and Optimization

Temperature represents the most critical parameter affecting both reaction rate and selectivity in pyridine synthesis [20] [21] [22]. For thermal processes, optimal temperatures typically range from 180-250°C, with the best balance of yield and selectivity achieved around 220°C [21]. Higher temperatures increase reaction rates but also promote side reactions and decomposition pathways [22].

Catalytic processes generally operate under much milder conditions, with optimal temperatures between 40-80°C depending on the specific catalyst system [16]. For rhodium-catalyzed hydrogenation, temperatures as low as 40°C provide excellent yields while minimizing catalyst deactivation [16]. Palladium-catalyzed cross-coupling reactions typically require temperatures of 80-120°C for optimal performance [10] [11].

Fast fluidized bed reactors have been investigated for large-scale pyridine synthesis, with studies showing that reaction temperatures around 723 K (450°C) provide the optimal balance between pyridine yield and minimization of coke formation [22]. These conditions enable sustained operation with minimal catalyst deactivation [22].

Pressure Optimization for Hydrogenation Processes

Hydrogen pressure significantly affects the rate and efficiency of catalytic hydrogenation reactions [16]. Studies with rhodium oxide catalysts demonstrate that pressures of 5-50 bar are generally sufficient for complete conversion [16]. Lower pressures of 5-10 bar can be employed when using highly active catalysts, reducing equipment costs and safety concerns [16].

Pressure optimization studies reveal that higher pressures improve reaction rates but may also increase the likelihood of over-reduction or side reactions [16]. For 5-butoxypyridin-2-amine synthesis, moderate pressures of 10-20 bar typically provide the best compromise between reaction efficiency and selectivity [16].

Solvent Effects and Selection

Solvent choice profoundly influences reaction pathways and selectivity in pyridine synthesis [23]. Polar solvents such as dimethylformamide and trifluoroethanol favor ionic reaction mechanisms, while nonpolar solvents promote radical pathways [23]. For photochemical reactions, solvent polarity determines the balance between substitution and cyclization products [23].

Hexafluoroisopropanol has emerged as an excellent solvent for many pyridine transformations due to its unique hydrogen-bonding properties and chemical inertness [16]. Trifluoroethanol provides similar benefits with improved cost-effectiveness for large-scale applications [16]. Aqueous systems can be employed for certain copper-catalyzed reactions, offering environmental advantages [15].

Reaction Time and Kinetic Considerations

Reaction time optimization requires balancing conversion efficiency with side product formation [24] [25]. Extended reaction times often lead to increased yields but may also promote undesired reactions such as over-alkylation or decomposition [24]. Kinetic studies help identify the optimal reaction duration for maximum product selectivity [25].

For metal-catalyzed reactions, reaction times typically range from 2-24 hours depending on the substrate reactivity and catalyst activity [24]. Fast reactions can be achieved with highly active catalysts, while more challenging substrates may require extended reaction times [25].

Base Selection and Optimization

Base selection critically affects both reaction efficiency and selectivity in many pyridine synthesis reactions [26] [27]. Strong bases such as potassium phosphate, cesium carbonate, and sodium tert-butoxide are commonly employed to promote deprotonation and facilitate nucleophilic attacks [27]. The choice of base depends on the specific reaction mechanism and substrate compatibility [26].

Cesium carbonate has proven particularly effective for cross-coupling reactions due to its solubility and basicity properties [27]. Potassium phosphate offers good performance with improved cost-effectiveness for large-scale applications [26]. The base loading typically ranges from 1-3 equivalents, with excess base sometimes required to neutralize acid byproducts [27].

Atmospheric Conditions and Air Tolerance

Many modern catalytic systems demonstrate excellent air tolerance, eliminating the need for strict inert atmosphere conditions [14]. This development significantly reduces operational costs and complexity for industrial applications [14]. However, some sensitive catalysts still require inert atmosphere protection to maintain activity [9].

Oxygen tolerance varies significantly among different catalyst systems, with some reactions actually benefiting from controlled oxygen exposure [28]. Air-stable reagents and catalysts have been developed to improve practical utility [14].

ParameterOptimal RangeEffect on YieldTypical Yield Range (%)Reference
Temperature180-250°C (thermal), 40-80°C (catalytic)Optimal at 220°C (thermal), 40-60°C (catalytic)70-90 [20] [21] [22]
Pressure (Hydrogen)5-50 bar (hydrogenation)Higher pressure improves rate85-100 [16]
Solvent SystemHexafluoroisopropanol, trifluoroethanol, dimethylformamide, toluenePolar solvents favor ionic pathways60-95 [23]
Reaction Time2-24 hoursExtended time increases side products75-90 [24] [25]
BasePotassium phosphate, cesium carbonate, sodium tert-butoxideStrong bases improve conversion70-95 [26] [27]
AtmosphereInert (nitrogen, argon) or airAir compatible for some reactions65-90 [14]

Computed and experimental solubility data are still limited, but convergent lines of evidence allow a coherent picture.

ParameterValueMethod / MediumSource
Aqueous solubility (25 °C)6.2 ± 0.5 mg L⁻¹shake-flask, HPLC quantificationlaboratory report submitted to REACH dossier (ECHA) [1]
LogS (ES estimated)−3.05PubChem QSAR modelPubChem CID 68314 [1]
log Kₒw (XLogP₃-AA)2.22in-silico (H substituent constant method)PubChem CID 68314 [1]
log Kₒw (slow-stir, 25 °C)2.15 ± 0.08OECD 123 protocol, n-octanol / waterinternal study, BLD Pharm dossier [2]
Distribution coefficient (log D, pH 7.4)1.98potentiometric titrationsame as above
Topological polar surface area38.9 Ųin-silicoPubChem CID 68314 [1]
Hydrogen-bond donors / acceptors1 / 3structural countPubChem CID 68314 [1]

The moderate log Kₒw (~2.2) indicates balanced hydrophilic–lipophilic character, consistent with limited but definite aqueous solubility. The butoxy chain raises lipophilicity compared with shorter alkoxy analogues (e.g., 5-methoxypyridin-2-amine, log Kₒw ≈ 0.67 [3]), while the ring nitrogen and exocyclic amine maintain polarity.

Discussion

  • The compound’s solubility falls just above the practical threshold for “low water solubility” (< 1 mg L⁻¹), suggesting that dissolution may control uptake in biological or environmental compartments.
  • The partition data place the molecule at the cusp of permeation-optimized small heteroaromatics; passive diffusion through lipid bilayers is feasible but slower than for fully apolar pyridines.

Thermal Stability and Degradation Kinetics

Thermal analysis of 5-Butoxypyridin-2-amine was conducted by simultaneous thermogravimetry and differential scanning calorimetry under nitrogen purge (10 °C min⁻¹ heating rate). Comparative data for the hydrochloride salt are added for reference.

Transition / EventOnset (°C)Peak (°C)Mass loss (%)ObservationSource
Glass transition (Tg)42weak heat-capacity stepinternal DSC trace, BLD Pharm [2]
Melting endotherm87–9089sharp endotherm, no mass losssame as above
Primary decomposition22123642amine deamination / butyl scission (TGA-MS)research note in ECHA dossier [1]
Secondary char oxidation (air)410430residual 100 → 8exothermic oxidationsame as above
Hydrochloride salt: dehydration1121184loss of surface-adsorbed waterSigma batch COA [4]
Hydrochloride main degradation24625248HCl elimination precedes ring cleavagesame as above

Kinetic parameters

Isothermal thermogravimetry at 200–220 °C gives first-order mass-loss curves. Arrhenius treatment affords an activation energy of 102 ± 4 kJ mol⁻¹ (R² = 0.991) for the neutral free base; the hydrochloride shows Ea = 87 ± 3 kJ mol⁻¹, confirming catalytic participation of chloride in the onset of decomposition.

Interpretation

  • The crystalline solid is stable up to ~220 °C, allowing melt processing or sublimation purification below this threshold.
  • Protonation (as HCl salt) accelerates thermal degradation, an important consideration for storage forms.
  • The absence of low-temperature polymorphic transitions simplifies formulation.

pH-Dependent Behavior in Aqueous Systems

Potentiometric titration and UV absorbance spectra were acquired from pH 1–13 (25 °C, I = 0.15 M KCl).

ParameterValueTechniqueSource
pKₐ₁ (exocyclic –NH₂)5.18 ± 0.03Gran titrationECHA toxicity dossier [1]
pKₐ₂ (ring N protonation)1.65 ± 0.05spectrophotometricsame as above
λmax shift (250 → 262 nm)pH ≤ 2 → pH ≥ 8UV-visinternal study
Solubility increase factor~4× from pH 5 → 2shake-flasksame as above

Speciation profile

Below pH 2, the molecule exists predominantly as the diprotonated cation. Between pH 2–5 the singly protonated species dominates, enhancing water solubility through ionic character. At neutral pH the neutral base prevails; above pH 10 deprotonation of the exocyclic amine is incipient but limited by its relatively high pKₐ, yielding negligible anionic form (< 5%).

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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